Cas no 1381944-20-2 (4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid)
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
- 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
- ACMC-209cfh
- AK108103
- ANW-20379
- CTK8B0695
- KB-234350
- 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
-
- MDL: MFCD22375082
- Inchi: 1S/C15H13NO6/c1-21-11-5-3-4-9(6-11)12-7-10(15(17)18)8-13(16(19)20)14(12)22-2/h3-8H,1-2H3,(H,17,18)
- InChI Key: PGSQOXHXJIJTGB-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(C(=O)O)=CC=1C1C=CC=C(C=1)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 303.07400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 101.58000
- LogP: 3.50040
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108838-5g |
3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1381944-20-2 | 95% | 5g |
994.08 USD | 2021-06-17 | |
| TRC | M329910-100mg |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid |
1381944-20-2 | 100mg |
$155.00 | 2023-05-17 | ||
| TRC | M329910-250mg |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid |
1381944-20-2 | 250mg |
$305.00 | 2023-05-17 | ||
| TRC | M329910-500mg |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid |
1381944-20-2 | 500mg |
$471.00 | 2023-05-17 | ||
| TRC | M329910-1g |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid |
1381944-20-2 | 1g |
$666.00 | 2023-05-17 | ||
| abcr | AB335792-1g |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid, 98%; . |
1381944-20-2 | 98% | 1g |
€450.00 | 2025-04-21 | |
| abcr | AB335792-1 g |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid; 98% |
1381944-20-2 | 1g |
€450.00 | 2023-04-26 | ||
| Ambeed | A222158-1g |
3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |
1381944-20-2 | 98% | 1g |
$303.0 | 2024-04-24 | |
| 1PlusChem | 1P0018MV-1g |
[1,1'-Biphenyl]-3-carboxylic acid, 3',6-dimethoxy-5-nitro- |
1381944-20-2 | 98% | 1g |
$283.00 | 2025-02-19 | |
| 1PlusChem | 1P0018MV-5g |
[1,1'-Biphenyl]-3-carboxylic acid, 3',6-dimethoxy-5-nitro- |
1381944-20-2 | 98% | 5g |
$1116.00 | 2025-02-19 |
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid Suppliers
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
Introduction to 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic Acid (CAS No. 1381944-20-2)
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid, identified by its CAS number 1381944-20-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of a nitro group and methoxy substituents, which contribute to its unique chemical properties and potential biological activities.
The structural configuration of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid encompasses a benzoic acid core, modified by methoxy groups at the 4th and 3rd positions relative to the nitro group at the 5th position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and derivatization. The presence of multiple aromatic rings and functional groups enhances its reactivity, enabling its use in various synthetic pathways and as an intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, including derivatives of benzoic acid. The nitro group in 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid serves as a versatile handle for bioconjugation and functionalization, facilitating the development of novel therapeutic agents. Researchers have been investigating its role in modulating enzyme activities and interacting with biological targets, which could lead to applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.
One of the most compelling aspects of this compound is its potential as a precursor for drug discovery. The methoxy substituents not only stabilize the molecule but also influence its solubility and metabolic pathways, making it an attractive candidate for further development. Studies have demonstrated that nitrobenzoic acids can exhibit anti-inflammatory, antioxidant, and antimicrobial properties, depending on their structural modifications. The specific arrangement of functional groups in 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid may contribute to these effects by interacting with specific enzymes or receptors in biological systems.
The synthesis of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The introduction of the nitro group followed by selective methylation at strategic positions requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, enhancing the efficiency of the synthetic route.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties such as binding affinity and pharmacokinetic profiles. These computational approaches complement experimental work by allowing rapid screening of virtual libraries derived from this compound, thereby accelerating the drug discovery process.
The pharmaceutical industry has been particularly interested in exploring derivatives of benzoic acid due to their well-documented safety profiles and efficacy in treating various conditions. 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid represents an example of how structural modifications can lead to new therapeutic opportunities. By leveraging its unique chemical features, researchers aim to develop novel compounds that can address unmet medical needs more effectively than existing treatments.
In conclusion, 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS No. 1381944-20-2) is a promising compound with significant potential in pharmaceutical research. Its structural complexity and functional diversity make it an ideal candidate for further exploration in drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a pivotal role in developing next-generation therapeutics that offer improved efficacy and safety.
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